![molecular formula C9H9F4N B3018172 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 958863-61-1](/img/structure/B3018172.png)

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine

Vue d'ensemble

Description

The compound 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is a fluorinated building block with a molecular weight of 205.11 . It has been used in the synthesis of various compounds .

Synthesis Analysis

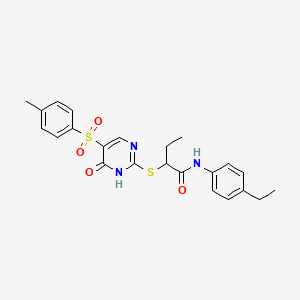

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .

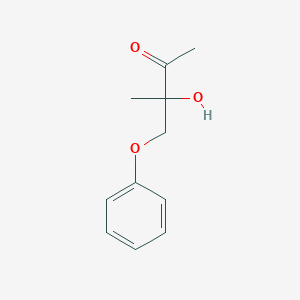

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is FC6H3(CF3)NCO .

Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.461, a boiling point of 48 °C at 1 mmHg, and a density of 1.44 g/mL at 25 °C .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals used in these reactions, such as palladium .

Mode of Action

In the context of sm cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

Given its potential use in sm cross-coupling reactions , the compound might contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context.

Action Environment

In the context of sm cross-coupling reactions, the reaction conditions are known to be exceptionally mild and tolerant of various functional groups , which suggests that the compound might exhibit similar characteristics.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine is its high degree of selectivity towards MAO-B, which reduces the risk of off-target effects. However, its irreversible inhibition of MAO-B can also be a limitation, as it may lead to long-lasting effects on neurotransmitter levels. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Orientations Futures

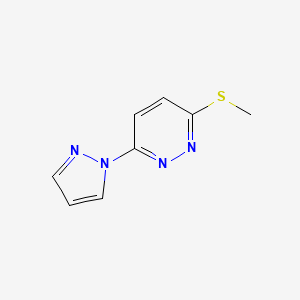

There are several potential future directions for the research on {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine. One direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. Another direction is to explore its potential as a tool for studying the role of MAO-B in various physiological and pathological processes. Finally, further studies are needed to optimize the synthesis method and improve the pharmacokinetic properties of this compound.

Applications De Recherche Scientifique

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit potent inhibitory effects on the activity of monoamine oxidase B (MAO-B), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Safety and Hazards

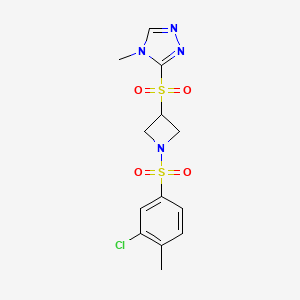

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-14-5-6-2-3-8(10)7(4-6)9(11,12)13/h2-4,14H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMOYXXJPGBVDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3018090.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)

![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)

![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)

![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)

![N-(3-chloro-4-fluorophenyl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018110.png)